3-O-Methylmannose

Overview

Description

3-O-Methylmannose is a rare methylated hexose derivative characterized by a methyl group substitution at the C-3 hydroxyl position of mannose. It is primarily recognized as a structural component of polysaccharides in pathogenic fungi (e.g., Coccidioides immitis and C. posadasii), Mycobacteria (e.g., Mycobacterium phlei), and certain Gram-negative bacteria (e.g., Klebsiella and Escherichia coli) . In Coccidioides, it is enriched in spherule-derived mannans, where its concentration is threefold higher than in mycelial mannans, suggesting a role in fungal life-stage differentiation . Structurally, this compound residues in Mycobacterial polysaccharides (e.g., MMP) are (1→4)-linked, forming nonreducing terminal or side-chain positions, with molecular weights ranging from 2,084 Da (dodecamers) to heterogeneous 11-14-mer chains . Its immunodominant epitope (3-O-MM) is critical in serodiagnosis of coccidioidomycosis, though cross-reactivity occurs with Malbranchea species due to shared antigenic moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylmannose typically involves the methylation of mannose. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective methylation of the hydroxyl group at the third carbon position .

Industrial Production Methods: Industrial production of this compound is less common, but it can be achieved through similar methylation processes on a larger scale. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-O-Methylmannose can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of aldehydes or ketones.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: The methyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Products include this compound aldehyde or ketone derivatives.

Reduction: Products include reduced forms of this compound.

Substitution: Products include various substituted derivatives of this compound.

Scientific Research Applications

Biological Significance and Biosynthesis

3-O-Methylmannose is a critical component of methylmannose polysaccharides (MMP), which are found in non-tuberculous mycobacteria. The biosynthesis of these polysaccharides involves specific methyltransferases that modify mannosides, highlighting the biochemical pathways that utilize this compound as a substrate. Research indicates that the unique structure of MMP contributes to the survival and virulence of mycobacterial species in hostile environments, such as those encountered during infection or stress conditions .

Table 1: Key Enzymes Involved in MMP Biosynthesis

| Enzyme Type | Function | Organism |

|---|---|---|

| 1-O-Methyltransferase | Methylates mannose at the 1-OH position | Mycobacterium hassiacum |

| Mannosyltransferase | Adds mannose units to polysaccharides | Mycobacterium species |

| Hydrolase (MmpH) | Cleaves MMP for recycling | Mycobacterium species |

Microbial Applications

The presence of this compound in the polysaccharide structure of Leptospira biflexa and other bacterial species suggests its role in microbial ecology and pathogenesis. The identification of this sugar through advanced techniques such as gas-liquid chromatography-mass spectrometry underscores its potential as a biomarker for certain bacterial infections .

Case Study: Identification in Leptospira

A study demonstrated the detection of this compound in the polysaccharide of Leptospira biflexa, indicating its relevance in understanding the pathogenic mechanisms of this bacterium .

Therapeutic Potential

Given its structural uniqueness, this compound may have implications in drug development and therapeutic applications. Its role in modifying immune responses or acting as a signaling molecule warrants further investigation into its potential use as an adjuvant or therapeutic agent.

Research Insights

- Methylated sugars like this compound have been shown to influence cellular interactions and immune responses, suggesting potential applications in vaccine development or immune modulation .

- The unique biosynthetic pathways involving this compound could lead to novel synthetic strategies for producing methylated sugars that may have enhanced biological activities.

Chemical Synthesis and Characterization

The synthesis of this compound has been explored through various chemical methods, including enzymatic synthesis and chemical modification of natural substrates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of synthesized compounds .

Table 2: Methods for Synthesizing this compound

Mechanism of Action

The mechanism of action of 3-O-Methylmannose involves its incorporation into polysaccharides in mycobacteria. The methylation of mannose residues affects the structure and function of these polysaccharides, which are critical for the integrity and functionality of the mycobacterial cell envelope. This, in turn, influences the bacterium’s ability to resist environmental stresses and antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues: Methylated Mannose Derivatives

Table 1: Key Structural and Functional Differences Among Methylated Mannose Derivatives

| Compound | Methylation Position | Biological Source | Linkage Pattern | Functional Role |

|---|---|---|---|---|

| 3-O-Methylmannose | C-3 | Coccidioides, Mycobacteria | (1→4)-linked in MMP | Antigenicity, fungal cell wall |

| 2-O-Methylmannose | C-2 | Synthetic/rare natural products | Not well-characterized | Limited biological significance |

| 4-O-Methylmannose | C-4 | Plant polysaccharides | (1→6)-linked in galactomannans | Structural rigidity |

| 6-O-Methylmannose | C-6 | Bacterial lipopolysaccharides | Terminal residues | Immune evasion in pathogens |

- Key Findings: this compound is distinguished by its prevalence in fungal and mycobacterial pathogens, unlike 6-O-Methyl-D-glucose, which is exclusive to Mycobacteria . Methylation position dictates solubility and antigenicity. For example, this compound in Coccidioides mannans contributes to heat-stable epitopes (60°C-resistant), whereas unmethylated mannose residues are labile .

Functional Analogues in Pathogens

Cross-Reactivity and Diagnostic Challenges

- Coccidioides vs. Malbranchea: Both produce this compound-containing antigens, leading to false positives in immunodiffusion assays .

- Mycobacterial MMP vs. Plant Galactomannans: Methylation at C-3 prevents enzymatic degradation by α-mannosidases, enhancing persistence in host tissues .

Biological Activity

3-O-Methylmannose (3-OMM) is a methylated sugar derivative of mannose, which has garnered attention due to its unique biological activities, particularly in the context of mycobacterial polysaccharides. This article explores the biosynthesis, structural characteristics, and biological implications of 3-OMM, particularly focusing on its role in mycobacterial pathogenicity and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound polysaccharides (MMP) is facilitated by specific enzymes known as methyltransferases. Recent studies have identified a unique S-adenosyl-l-methionine-dependent 1-O-methyltransferase (MeT1) that specifically methylates the 1-OH position of 3,3′-di-O-methyl-4α-mannobiose, a precursor in MMP biosynthesis .

Mechanism of MMP Biosynthesis

MMP biogenesis involves a partially conservative replication mechanism that includes:

- Mannosylation : The addition of mannose units from GDP-mannose to growing polysaccharide chains.

- Methylation : The subsequent methylation of these mannose units at the 3-O position by MeT1 .

This dual mechanism allows for the production of complex polysaccharides that play critical roles in the survival and pathogenicity of mycobacteria.

Structural Characteristics

This compound is characterized by its methylation at the hydroxyl group on the third carbon. This modification influences its interaction with other biomolecules and contributes to the stability and functionality of polysaccharides derived from it. The structural analysis of MMPs shows that they can vary in length and degree of methylation, impacting their biological activity .

Pathogenic Role in Mycobacteria

The presence of this compound within mycobacterial polysaccharides has been linked to:

- Stress Resistance : MMPs contribute to the resilience of mycobacteria against environmental stressors, enhancing their survival in hostile conditions .

- Immune Evasion : The unique structure of these polysaccharides may help mycobacteria evade host immune responses, facilitating persistent infections.

Potential Therapeutic Applications

Research indicates that targeting the biosynthetic pathways involving this compound could lead to novel therapeutic strategies against mycobacterial infections. By inhibiting specific methyltransferases or disrupting polysaccharide synthesis, it may be possible to enhance the efficacy of existing treatments or develop new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. 1.1. What analytical methods are recommended for identifying and quantifying 3-O-Methylmannose in polysaccharide complexes?

Gas chromatography (GC) coupled with methylation analysis is a standard method for identifying this compound in polysaccharides. For example, Smith degradation followed by GC analysis of methyl glycosides can resolve structural ambiguities, as demonstrated in Mycobacterium phlei polysaccharides . High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is also effective for quantifying sugar residues, including methylated derivatives. Researchers should validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns.

Q. 1.2. How can this compound be isolated from mycobacterial polysaccharides?

Isolation typically involves solvent extraction of bacterial biomass, followed by ion-exchange and gel filtration chromatography. For instance, this compound-containing polysaccharides (MMPs) in Mycobacterium smegmatis were purified using ethanol precipitation and DEAE-Sepharose chromatography . Hydrolysis with dilute acid (e.g., 0.1 M HCl) releases monosaccharides, which are then separated via thin-layer chromatography (TLC) or GC.

Q. 1.3. What experimental controls are critical when studying this compound in immunological assays?

Include negative controls with non-methylated mannose to differentiate antibody specificity for this compound epitopes. For example, immunoassays for coccidioidomycosis rely on detecting IgM reactivity to heat-stable this compound antigens . Use knockout strains (e.g., MMP-deficient Mycobacterium tuberculosis) to confirm biosynthetic pathways and epitope relevance .

Advanced Research Questions

Q. 2.1. How can contradictions in methylation analysis data (e.g., unexpected ratios of tri-/tetra-O-methyl derivatives) be resolved?

Discrepancies in methylation ratios may arise from incomplete derivatization or chain heterogeneity. For example, in M. phlei polysaccharides, gas chromatography revealed a tri-/tetra-O-methylmannose ratio of 23:1, conflicting with theoretical models. Address this by repeating derivatization under optimized conditions (e.g., extended reaction times) and cross-validating with mass spectrometry (MALDI-TOF) . Statistical modeling of chain-length distributions can also reconcile unexpected ratios.

Q. 2.2. What strategies are effective for elucidating the biosynthetic pathway of this compound in mycobacteria?

Gene knockout/complementation studies in model organisms like M. smegmatis are key. For example, mutants lacking Rv3030 (a putative methyltransferase) showed abolished MMP production, implicating this enzyme in methylation . Radiolabeled precursors (e.g., [¹⁴C]-mannose) can track methylation steps in vitro. Pair these with proteomic analyses to identify interacting enzymes in the PMPS pathway.

Q. 2.3. How does this compound influence mycobacterial fatty acid regulation, and what experimental designs test this hypothesis?

MMPs bind acyl-CoA derivatives, modulating fatty acid synthase I (FAS-I) activity in vitro. To study this in vivo, use strains with MMP overexpression or deletion and quantify fatty acid profiles via GC-MS. For functional assays, measure FAS-I kinetics in the presence of purified MMPs . Include controls with non-methylated polysaccharides to isolate methylation-specific effects.

Q. 2.4. What are the challenges in synthesizing this compound-containing glycoconjugates for immunological studies?

Stereoselective methylation at the 3-OH position is chemically challenging. Use regioselective protecting groups (e.g., benzyl ethers) during mannose derivatization. Enzymatic approaches leveraging methyltransferases (e.g., recombinant Rv3030) offer higher specificity . Validate synthetic products using NMR (e.g., ¹³C signals at δ 80–85 ppm for 3-O-methyl groups) and compare with natural isolates .

Q. Methodological Best Practices

Q. 3.1. How should researchers address variability in this compound content across bacterial growth phases?

Standardize culture conditions (e.g., log-phase harvesting) and quantify polysaccharides at multiple timepoints. For M. smegmatis, MMP production peaks in late log phase . Normalize data to biomass (e.g., OD₆₀₀) and use internal standards (e.g., 2-deoxyglucose) in GC analyses to control for extraction efficiency .

Q. 3.2. What statistical approaches are suitable for analyzing methylation heterogeneity in polysaccharide chains?

Apply Monte Carlo simulations to model random vs. ordered methylation patterns. For example, the high tri-/tetra-O-methylmannose ratio in M. phlei suggests non-random distribution, necessitating Bayesian inference to estimate chain-length probabilities . Pair this with molecular dynamics simulations to predict how methylation affects polysaccharide conformation.

Q. Data Reporting and Reproducibility

Q. 4.1. What metadata should accompany publications on this compound-containing polysaccharides?

Include:

- Growth conditions (media, temperature, harvest phase).

- Chromatography parameters (column type, elution gradients).

- Methylation reaction details (reagents, duration).

- NMR/GC-MS instrument settings (e.g., acquisition times, ionization modes).

Raw data (e.g., chromatograms, spectra) must be archived in repositories like Zenodo or Figshare .

Q. 4.2. How can researchers ensure reproducibility when sharing synthetic this compound protocols?

Provide step-by-step procedures with hazard assessments (e.g., acid hydrolysis safety). Deposit synthetic routes in platforms like Synthace or protocols.io , including troubleshooting notes (e.g., common byproducts in methylation reactions). For enzyme-based methods, specify storage buffers and activity assays .

Q. Emerging Research Directions

Q. 5.1. What role does this compound play in host-pathogen interactions, and how can this be mechanistically studied?

Use glycan microarrays to screen host lectins (e.g., C-type lectin receptors) for this compound binding. In murine models, compare infection outcomes with wild-type vs. MMP-deficient mycobacteria . Single-cell RNA sequencing of infected macrophages can reveal methylation-dependent immune pathways.

Q. 5.2. Can computational tools predict the physicochemical properties of this compound-containing polysaccharides?

Molecular docking software (e.g., AutoDock) can model MMP-fatty acid interactions. Machine learning algorithms (e.g., Random Forest) trained on methylation and solubility data may predict polysaccharide behavior under varying pH/temperature . Validate predictions with experimental solubility assays.

Properties

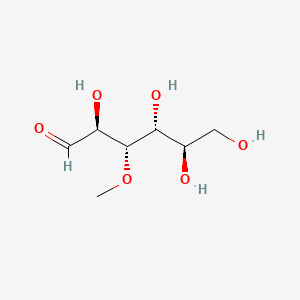

IUPAC Name |

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFNDVZYPHUEF-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183480 | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-60-3 | |

| Record name | 3-O-Methylmannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.